Ethyl 2-(chloromethyl)but-2-enoate
CAS No.: 60941-04-0
Cat. No.: VC19576090
Molecular Formula: C7H11ClO2
Molecular Weight: 162.61 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 60941-04-0 |
---|---|
Molecular Formula | C7H11ClO2 |
Molecular Weight | 162.61 g/mol |
IUPAC Name | ethyl 2-(chloromethyl)but-2-enoate |
Standard InChI | InChI=1S/C7H11ClO2/c1-3-6(5-8)7(9)10-4-2/h3H,4-5H2,1-2H3 |
Standard InChI Key | YRKHUAJFFRMEPL-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C(=CC)CCl |
Introduction
Chemical Identity and Structural Characteristics
Ethyl 2-(chloromethyl)but-2-enoate (C₇H₁₁ClO₂) belongs to the class of α,β-unsaturated esters with a chloromethyl group at the β-position. Its structure combines an electron-deficient double bond (due to conjugation with the ester carbonyl) and a reactive chloromethyl moiety, which collectively enhance its electrophilic character. Key molecular properties inferred from analogs include:
Property | Value |
---|---|
Molecular Weight | 162.62 g/mol |
Boiling Point (estimated) | 180–200°C |
Density | 1.15–1.25 g/cm³ |
Solubility | Miscible in organic solvents (e.g., chloroform, ethyl acetate) |
The chloromethyl group introduces significant polarity, as seen in ethyl 2-(chloromethyl)benzoate (density: 1.2 g/cm³) , while the α,β-unsaturated ester motif parallels ethyl 2-methylbut-2-enoate (MW: 128.17 g/mol) .
Synthesis and Reactivity
Synthetic Routes
While no direct synthesis of ethyl 2-(chloromethyl)but-2-enoate is documented, analogous methods for α-chloro esters suggest plausible pathways:
-
Claisen Condensation: Reaction of ethyl acetoacetate with chloromethylating agents (e.g., chloromethyl methyl ether) under basic conditions could yield the target compound.
-
Michael Addition-Chlorination: Conjugate addition of chloromethyl Grignard reagents to ethyl propiolate, followed by oxidation, may provide access to the α,β-unsaturated system.
Reactivity Profile
The compound’s dual functional groups enable diverse transformations:
-
Nucleophilic Substitution: The chloromethyl group undergoes SN2 reactions with amines or thiols, forming alkylated derivatives. For example, ethyl 2-(chloromethyl)benzoate reacts with nucleophiles to yield substituted benzyl esters .
-
Conjugate Additions: The α,β-unsaturated ester participates in Michael additions, as demonstrated by ethyl 2-methylbut-2-enoate’s reactivity with organocuprates .
-
Cyclopropanation: Analogous to ethyl 2-chloro-3-oxopropanoate derivatives, this compound could serve as a precursor for strained cyclopropane rings via [2+1] cycloadditions.
Applications in Organic Synthesis
Building Block for Heterocycles
Ethyl 2-(chloromethyl)but-2-enoate’s electrophilic sites make it valuable for constructing nitrogen- and oxygen-containing heterocycles. For instance:
-
Pyridine Derivatives: Chloromethyl groups facilitate annulation reactions with enamines, as seen in herbicidal pyridine syntheses.
-
Lactones: Intramolecular esterification under acidic conditions could yield γ-lactones, leveraging the chloromethyl group’s leaving-group ability.
Cross-Coupling Reactions
The compound’s chloride moiety may enable palladium-catalyzed couplings (e.g., Suzuki-Miyaura), similar to ethyl 2-(2-chloroacetyl)-3-[(4-ethoxyphenyl)amino]but-2-enoate’s use in aryl amination .
Future Directions
The scarcity of direct studies on ethyl 2-(chloromethyl)but-2-enoate highlights opportunities for research:
-
Catalytic Asymmetric Synthesis: Developing enantioselective routes could unlock applications in pharmaceutical intermediates.
-
Polymer Chemistry: Investigating its copolymerization with acrylates may yield novel materials with tailored thermal properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume